molecular formula C21H19N3O4 B2615734 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922066-88-4

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2615734
CAS No.: 922066-88-4
M. Wt: 377.4
InChI Key: RETNDDYYEGBKQX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring three distinct structural motifs:

  • 1,3-Benzodioxole moiety: A fused bicyclic system known for enhancing metabolic stability and bioavailability in CNS-targeting drugs .
  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to rigidity, hydrogen-bonding capacity, and resistance to enzymatic degradation.

Its synthesis likely involves cyclization of a thiosemicarbazide intermediate or coupling of preformed oxadiazole and benzodioxole-acetamide precursors.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19(10-13-5-8-17-18(9-13)27-12-26-17)22-21-24-23-20(28-21)16-7-6-14-3-1-2-4-15(14)11-16/h5-9,11H,1-4,10,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETNDDYYEGBKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole rings can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Heterocycle Key Substituents Structural Implications
Target Compound 1,3,4-Oxadiazole 1,3-Benzodioxol-5-yl (electron-rich), 5,6,7,8-Tetrahydronaphthalen-2-yl Enhanced metabolic stability; moderate lipophilicity due to partial saturation .
6b: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide 1,2,3-Triazole Naphthalen-1-yloxy, 2-nitrophenyl Nitro group introduces strong electron-withdrawing effects; fully aromatic naphthalene increases planarity.
6c: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide 1,2,3-Triazole Naphthalen-1-yloxy, 3-nitrophenyl Meta-nitro substitution alters electronic profile compared to 6b.
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,2,4-Oxadiazole Benzo[b][1,4]oxazin-4-yl, substituted phenyl 1,2,4-Oxadiazole isomer offers distinct hydrogen-bonding geometry; benzooxazine adds polarity.

Key Observations :

  • The target compound’s 1,3,4-oxadiazole distinguishes it from triazole-based analogs (e.g., 6b, 6c) and 1,2,4-oxadiazole derivatives .
  • Benzodioxole provides electron density distinct from nitro-substituted phenyl groups in 6b/6c, which may influence receptor binding .

Key Differences :

  • The target compound’s synthesis likely diverges from the Cu-catalyzed click chemistry used for triazole analogs (6b/6c) .
  • 1,2,4-Oxadiazoles require hydroxyimidamide intermediates, whereas 1,3,4-oxadiazoles may form via cyclization of thiosemicarbazides.
Physicochemical and Pharmacological Properties
Property Target Compound 6b 1,2,4-Oxadiazole Derivative
LogP (Predicted) Moderate (benzodioxole + tetrahydronaphthalene) High (naphthalene + nitro group) Variable (depends on phenyl substitution).
Solubility Likely moderate in DMSO/ethanol. Low (aromatic nitro groups reduce polarity). Higher (polar benzooxazine moiety).
Metabolic Stability High (1,3,4-oxadiazole resists oxidation). Moderate (triazole susceptible to metabolism). Moderate (1,2,4-oxadiazole less stable).
Biological Activity Not reported; benzodioxole suggests CNS activity. Antimicrobial (hypothetical, based on analogs). Anticancer (benzoxazine derivatives common).

Critical Insights :

  • The target’s 1,3,4-oxadiazole likely offers superior metabolic stability compared to triazoles and 1,2,4-oxadiazoles .
  • Tetrahydronaphthalene may enhance blood-brain barrier penetration vs. naphthalene in 6b/6c .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic molecule that incorporates a benzodioxole moiety and an oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

Key Features:

  • Benzodioxole moiety : Known for its role in various pharmacological activities.
  • Oxadiazole ring : Associated with a wide range of biological activities including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to our target compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds structurally related to this compound demonstrated significant cytotoxic effects against A549 (lung adenocarcinoma) and C6 (glioma) cell lines. The IC50 values for these compounds ranged from 0.125 mM to 0.157 mM .

The biological activity is largely attributed to the inhibition of matrix metalloproteinases (MMPs) . MMPs are crucial in tumor progression and metastasis:

CompoundMMP Inhibition (%)IC50 (mM)
Compound 824.78 ± 0.860.128 ± 0.027
Compound 930.46 ± 3.270.137 ± 0.015

These findings suggest that the compound's interaction with MMPs could be a key mechanism underlying its anticancer effects .

Case Studies

Several studies have investigated the biological activities of compounds with similar structures:

  • Study on MMP Inhibition : A study reported that compounds with benzodioxole and oxadiazole scaffolds exhibited significant inhibition of MMP-9, which is implicated in cancer metastasis .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on various cancer cell lines and found that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity while maintaining low toxicity towards normal cells (NIH/3T3) with selectivity indices (SI) well above 300 .

Discussion

The integration of benzodioxole and oxadiazole moieties into a single compound appears to enhance its biological activity significantly. The promising cytotoxic effects against specific cancer cell lines combined with low toxicity towards normal cells indicate a potential therapeutic application in cancer treatment.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols with strict control of reaction conditions. Key parameters include:
  • Temperature : Maintain 60–80°C during cyclization steps to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilic substitution .
  • Catalysts/Bases : Sodium hydride or potassium carbonate improves coupling efficiency .
  • Purification : Employ column chromatography or recrystallization for intermediate isolation .
    Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms benzodioxole/oxadiazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~426.26 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O at ~1650 cm⁻¹) .
  • HPLC : Quantifies purity (>95%) and monitors stability under varying pH .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Assays : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s efficacy?

  • Methodological Answer :
  • Core Modifications : Substitute the tetrahydronaphthalenyl group with halogenated or electron-withdrawing groups to modulate binding affinity .
  • Oxadiazole Variants : Replace 1,3,4-oxadiazole with 1,2,4-oxadiazole or thiadiazole to alter metabolic stability .
  • Docking Studies : Use AutoDock Vina to predict interactions with targets (e.g., COX-2, EGFR) and guide synthetic efforts .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Pharmacokinetic Profiling : Measure plasma stability and membrane permeability (Caco-2 assay) to distinguish intrinsic vs. bioavailability-driven effects .
  • Metabolite Identification : Use LC-MS to detect degradation products that may interfere with activity .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • Prodrug Design : Introduce ester/amide prodrug moieties to protect labile groups (e.g., benzodioxole) during hepatic first-pass metabolism .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .
  • Structural Rigidity : Incorporate methyl groups on the tetrahydronaphthalenyl ring to reduce oxidative metabolism .

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